molecular formula C10H17N3 B13318774 1-[(1-Methylcyclopentyl)methyl]-1H-pyrazol-4-amine

1-[(1-Methylcyclopentyl)methyl]-1H-pyrazol-4-amine

Cat. No.: B13318774
M. Wt: 179.26 g/mol
InChI Key: YUGSXXJLVTUWEV-UHFFFAOYSA-N
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Description

1-[(1-Methylcyclopentyl)methyl]-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a 1-methylcyclopentyl group attached to the pyrazole ring, making it unique in its structure and properties.

Preparation Methods

The synthesis of 1-[(1-Methylcyclopentyl)methyl]-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-methylcyclopentylmethyl chloride with hydrazine to form the corresponding hydrazine derivative. This intermediate is then cyclized with a suitable reagent, such as acetic acid, to form the pyrazole ring. The reaction conditions typically involve heating the mixture to a temperature range of 80-100°C for several hours to ensure complete cyclization.

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the desired product. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

1-[(1-Methylcyclopentyl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form the corresponding pyrazole N-oxide.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted pyrazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to 100°C. Major products formed from these reactions include pyrazole N-oxides, substituted pyrazoles, and reduced amine derivatives.

Scientific Research Applications

1-[(1-Methylcyclopentyl)methyl]-1H-pyrazol-4-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has been investigated for its antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications. It has shown promise as a lead compound in the development of new drugs for the treatment of various diseases, including cancer and neurological disorders.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(1-Methylcyclopentyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-[(1-Methylcyclopentyl)methyl]-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    1-Methylcyclopentyl methacrylate: This compound is used as a photoresist monomer in lithographic techniques and has different applications compared to the pyrazole derivative.

    1-Chloro-1-methylcyclopentane: This compound is used in thermophysical property studies and has distinct chemical properties and applications.

    1-Methylcyclopentanol: This compound is used in organic synthesis and has different reactivity and applications compared to the pyrazole derivative.

The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

1-[(1-methylcyclopentyl)methyl]pyrazol-4-amine

InChI

InChI=1S/C10H17N3/c1-10(4-2-3-5-10)8-13-7-9(11)6-12-13/h6-7H,2-5,8,11H2,1H3

InChI Key

YUGSXXJLVTUWEV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1)CN2C=C(C=N2)N

Origin of Product

United States

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